molecular formula C15H14BrNO B1269941 2-bromo-N-(3-ethylphenyl)benzamide CAS No. 306745-90-4

2-bromo-N-(3-ethylphenyl)benzamide

Cat. No.: B1269941
CAS No.: 306745-90-4
M. Wt: 304.18 g/mol
InChI Key: SVGKWOBCVJMQDU-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-ethylphenyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the ortho position of the benzoyl group and a 3-ethylphenyl substituent on the amide nitrogen. Brominated benzamides are frequently employed in medicinal chemistry and materials science due to their versatility in hydrogen bonding, halogen interactions, and roles as intermediates in transition metal-catalyzed reactions .

Properties

IUPAC Name

2-bromo-N-(3-ethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGKWOBCVJMQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351081
Record name 2-bromo-N-(3-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306745-90-4
Record name 2-bromo-N-(3-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-ethylphenyl)benzamide typically involves the bromination of N-(3-ethylphenyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Oxidation: Oxidative reactions can modify the benzamide moiety or the ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-(3-ethylphenyl)benzylamine.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Scientific Research Applications

2-Bromo-N-(3-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-ethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the benzamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Amine Group

The amine substituent significantly influences the physical, electronic, and biological properties of brominated benzamides.

2-Bromo-N-(3-ethylphenyl)benzamide vs. 2-Bromo-N-(3-ethynylphenyl)benzamide
  • Structural Difference : Replacement of the ethyl group with an ethynyl (C≡CH) group introduces π-conjugation and enhanced rigidity.
  • Implications : The ethynyl group may improve coordination to metal catalysts (e.g., in C–H activation) but could reduce solubility due to increased planarity .
This compound vs. 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide
  • Chromene Substituent : The chromene moiety in the latter compound enables extended conjugation, as evidenced by its high melting point (215–218°C) and robust hydrogen bonding interactions .
This compound vs. MS-0022
  • MS-0022 : Features an imidazo[1,2-a]pyridinyl group, enabling potent smoothened (SMO) antagonism (IC₅₀ in low nM range). The ethylphenyl variant lacks reported biological activity but could be explored for similar targets .

Halogen Substitution Effects

Bromine’s polarizability and size distinguish it from other halogens in benzamides.

2-Bromo vs. 2-Chloro Analogs
  • Hydrogen Bonding : DFT studies on 2-bromo-N-(pyrazolyl)benzamide reveal stronger electrostatic stabilization compared to its chloro analog, attributed to bromine’s higher polarizability .
  • Reactivity : Bromine’s leaving-group ability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro derivatives may require harsher conditions .

Biological Activity

2-Bromo-N-(3-ethylphenyl)benzamide is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and antiproliferative effects, along with relevant case studies and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C16H18BrN
  • CAS Number : 306745-90-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies conducted using total antioxidant capacity assays and free radical scavenging tests demonstrated that this compound possesses strong antioxidant activity. This activity is attributed to its ability to scavenge free radicals and chelate metal ions, which can contribute to oxidative stress reduction in biological systems.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been reported to induce S-phase arrest in cancer cells, suggesting a mechanism that inhibits DNA replication and cell division. This property makes it a candidate for further investigation as a potential anticancer agent .

Research Findings

Study Biological Activity Findings
AntimicrobialEffective against multiple bacterial strains with a mechanism involving cell wall disruption.
AntioxidantStrong free radical scavenging ability and metal chelation properties.
AntiproliferativeInduces S-phase arrest in cancer cells; effective against various solid tumor lines.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzamide derivatives, including this compound, against clinical isolates of bacteria. The results indicated that this compound had lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial infections.
  • Antioxidant Mechanism Investigation : Another study focused on the antioxidant mechanisms of benzamide derivatives. It was found that this compound significantly reduced oxidative stress markers in cellular models, supporting its use in formulations aimed at combating oxidative damage in diseases such as cancer and neurodegenerative disorders.
  • Cancer Cell Line Studies : In vitro tests on Molt-3 leukemia cells revealed that this compound exhibited cytotoxicity at concentrations below 6.5 µM, indicating its potency as an anticancer agent. The study suggested further exploration into its structure-activity relationship (SAR) to optimize efficacy .

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